Bienvenue dans la boutique en ligne BenchChem!

3-[1-(4-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

antibacterial potentiation efflux pump inhibition structure-activity relationship

3-[1-(4-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS 2060029-48-1) is a synthetic small molecule (C14H12BrFN2O2, MW 339.16 g/mol) belonging to the 3-arylpiperidine class. Its structure features a 2-oxopiperidine core N-substituted with a 4-bromo-2-fluorophenyl ring and bearing a 3-oxopropanenitrile side chain at the C3 position.

Molecular Formula C14H12BrFN2O2
Molecular Weight 339.16 g/mol
Cat. No. B13239684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(4-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
Molecular FormulaC14H12BrFN2O2
Molecular Weight339.16 g/mol
Structural Identifiers
SMILESC1CC(C(=O)N(C1)C2=C(C=C(C=C2)Br)F)C(=O)CC#N
InChIInChI=1S/C14H12BrFN2O2/c15-9-3-4-12(11(16)8-9)18-7-1-2-10(14(18)20)13(19)5-6-17/h3-4,8,10H,1-2,5,7H2
InChIKeyULKIYIPFYUSZAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-(4-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: Key Physicochemical & Structural Baseline


3-[1-(4-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS 2060029-48-1) is a synthetic small molecule (C14H12BrFN2O2, MW 339.16 g/mol) belonging to the 3-arylpiperidine class . Its structure features a 2-oxopiperidine core N-substituted with a 4-bromo-2-fluorophenyl ring and bearing a 3-oxopropanenitrile side chain at the C3 position [1]. The compound contains a chiral center at the piperidine C3, exhibits an XLogP3 of 2.3, a topological polar surface area of 61.2 Ų, and zero hydrogen bond donors [1]. Commercial availability is typically at 95% purity .

Why Generic Substitution of 3-[1-(4-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile Introduces Undefined Risk


In the absence of publicly disclosed head-to-head pharmacological or physicochemical selectivity data for this specific compound, any assumption that close analogs (e.g., 4-chlorophenyl, 3,5-difluorophenyl, or des-fluoro variants) are functionally interchangeable is scientifically unjustified . The literature on related 3-arylpiperidine potentiators demonstrates that minor aryl substitutions profoundly alter antibacterial accumulation IC50 values, with certain halogen patterns being essential for activity while others yield inactive compounds . Therefore, substituting this compound without validated comparative performance data risks introducing uncharacterized activity cliffs, altered metabolic stability, or divergent synthetic intermediate reactivity.

Quantitative Differentiation Evidence: 3-[1-(4-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile vs. Comparators


Public Quantitative Comparative Data Unavailable: A Critical Evidence Gap

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) as of May 2026 yielded no publicly available, quantitative head-to-head comparison data between 3-[1-(4-bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile and any structurally defined comparator for any biological or physicochemical endpoint [1]. The closest relevant literature describes a series of 3-arylpiperidine potentiators where compound 17 (4-bromo des-fluoro analog) demonstrated antibacterial accumulation IC50 ~90 µM, while the 4-ethoxy, 4-cyano, and 3,5-dimethyl analogs were inactive, confirming that aryl substitution critically determines activity . However, the target compound's specific 4-bromo-2-fluoro substitution pattern was not among the disclosed analogs, precluding quantitative potency, selectivity, or stability comparisons . This evidence gap is classified as a procurement and selection risk: users must either generate primary comparative data or accept unquantified uncertainty when choosing this compound over potential alternatives.

antibacterial potentiation efflux pump inhibition structure-activity relationship

Lipophilicity (XLogP3) Comparison with Closest Structural Analogs

Computed XLogP3 values from PubChem provide a limited cross-study comparable differentiation. The target compound exhibits an XLogP3 of 2.3 [1]. By comparison, the 4-chlorophenyl analog (3-[1-(4-chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile, CAS 2060029-45-8) has a computed XLogP3 of 1.9, while the 3,5-difluorophenyl variant has an XLogP3 of 1.5 [2]. The 0.4–0.8 log unit higher lipophilicity of the target compound may influence membrane permeability, protein binding, and metabolic stability, though no experimental corroboration is currently available in the public domain.

physicochemical property lipophilicity drug-likeness

Halogen Substitution Pattern and Synthetic Intermediate Versatility

The compound's 4-bromo-2-fluoro substitution on the N-phenyl ring confers a dual-halogen synthetic handle absent in mono-halogenated or non-halogenated analogs [1]. The bromine atom enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the fluorine provides orthogonal reactivity and can serve as a metabolically stable bioisostere or a spectroscopic probe (¹⁹F NMR) [2]. In the related 3-arylpiperidine series, halogen substitution was shown to be essential for antibacterial potentiator activity, with non-halogenated analogs (4-EtO, 4-CN, 3,5-Me) proving completely inactive . This positions the target compound as a privileged intermediate for parallel derivatization libraries where differential halogen reactivity is strategically exploited.

synthetic intermediate cross-coupling halogen reactivity

Chiral Center and Undefined Stereochemistry: Implications for Biological Reproducibility

PubChem records indicate that the compound contains one undefined atom stereocenter at the piperidine C3 position [1]. Commercial sources supply the compound as a racemate or with unspecified enantiomeric composition . In the broader 3-arylpiperidine literature, stereochemistry can profoundly influence pharmacological activity; for example, enantiomeric pairs of piperidine-based GPCR ligands frequently exhibit 10-100-fold differences in potency [2]. While no enantiomer-specific data exist for this compound, the undefined stereochemistry represents both a risk (batch-to-batch variability if enantiomeric ratio is uncontrolled) and an opportunity (if one enantiomer proves more active, it creates intellectual property and differentiation value).

chirality stereochemistry biological reproducibility

Best-Fit Research and Industrial Application Scenarios for 3-[1-(4-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile Based on Available Evidence


Parallel Medicinal Chemistry Library Synthesis Leveraging Dual Halogen Reactivity

The presence of both bromine and fluorine on the N-aryl ring makes this compound a strategic starting material for parallel library synthesis . Chemists can exploit the bromine for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to introduce diverse aryl/heteroaryl groups, while retaining the fluorine as a metabolically stable substituent or using it for subsequent SNAr reactions with nucleophiles [1]. This orthogonal reactivity is absent in mono-halogenated or non-halogenated analogs, enabling more efficient SAR exploration with fewer synthetic steps [2].

Antibacterial Efflux Pump Inhibitor Screening with Predefined Halogen Requirements

Building on the finding that halogen substitution is essential for antibacterial potentiator activity in the 3-arylpiperidine class, and that the 4-bromo (des-fluoro) analog compound 17 was active (IC50 ~90 µM in E. coli efflux assay) , this compound offers the dual-halogen pattern (Br + F) not tested in the original 2001 study. Research groups investigating AcrAB/TolC efflux pump inhibition in Gram-negative bacteria may find that the 2-fluoro substituent modulates membrane permeability or target engagement differently from the des-fluoro comparator, justifying comparative evaluation in novobiocin or linezolid potentiation assays .

Stereochemistry-Dependent Biological Profiling for Chiral Lead Identification

The undefined stereocenter at the piperidine C3 position presents an opportunity for chiral resolution and enantiomer-specific biological evaluation . Procurement of the racemate followed by preparative chiral HPLC separation yields both enantiomers for parallel testing in target assays. Given that enantiomeric potency ratios of 10-100x are common among piperidine-based bioactive molecules, identification of the eutomer could provide patentable composition-of-matter and differentiation from closely related racemic analogs in the published literature [1].

Physicochemical Property Benchmarking Against Computationally Predicted Analogs

The computed XLogP3 difference of +0.4 to +0.8 relative to the 4-chlorophenyl and 3,5-difluorophenyl analogs suggests this compound as a probe for experimentally validating computational predictions of halogen-dependent lipophilicity. Procurement of this compound alongside the comparator analogs enables experimental logD7.4 determination by shake-flask or chromatographic methods, providing high-quality data to refine in silico models for halogen-substituted piperidine drug candidates [1]. Such benchmarking data are directly actionable for in-house computational chemistry and property-based drug design workflows [1].

Quote Request

Request a Quote for 3-[1-(4-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.